molecular formula C11H9ClN2O B8004708 Naphtho[2,1-D][1,3]oxazol-2-amine hydrochloride CAS No. 1820734-64-2

Naphtho[2,1-D][1,3]oxazol-2-amine hydrochloride

Cat. No.: B8004708
CAS No.: 1820734-64-2
M. Wt: 220.65 g/mol
InChI Key: HQTWLZJNQGSHPY-UHFFFAOYSA-N
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Description

Naphtho[2,1-D][1,3]oxazol-2-amine hydrochloride is a heterocyclic compound that features a fused naphthalene and oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho[2,1-D][1,3]oxazol-2-amine hydrochloride typically involves the reaction of naphthols with amines. One practical method employs TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow synthesis techniques, which provide better control over reaction parameters and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-D][1,3]oxazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphtho[2,1-D][1,3]oxazole derivatives, which can have different functional groups attached to the oxazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,1-D][1,3]oxazol-2-amine hydrochloride is unique due to its fused ring system, which provides distinct chemical and biological properties. Its ability to form stable radical intermediates and its high functional group tolerance make it a valuable compound for various applications .

Properties

IUPAC Name

benzo[g][1,3]benzoxazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O.ClH/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11;/h1-6H,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTWLZJNQGSHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820734-64-2
Record name Naphth[2,1-d]oxazol-2-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820734-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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